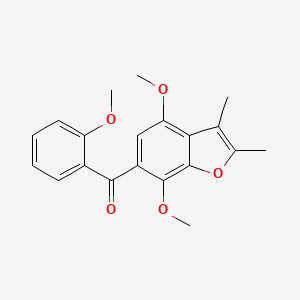
2-Benzyl-5-ethyl-4-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-ethyl-4-propyl-1,3-dioxane is a complex organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol. This compound belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in the ring structure. The presence of benzyl, ethyl, and propyl groups attached to the dioxane ring makes it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-ethyl-4-propyl-1,3-dioxane typically involves multi-step organic reactions starting from simpler precursors. One common approach is the Williamson ether synthesis, where an alkyl halide reacts with a phenol derivative under basic conditions to form the ether linkage. The reaction conditions include the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-5-ethyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted dioxanes or other organic compounds.
Applications De Recherche Scientifique
2-Benzyl-5-ethyl-4-propyl-1,3-dioxane has several scientific research applications across different fields:
Chemistry: In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its structural features make it suitable for various coupling reactions and as a precursor for other chemical transformations.
Biology: In biological research, this compound can be utilized in the study of enzyme inhibitors and as a potential lead compound for drug development. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the chemical industry, this compound can be employed in the production of specialty chemicals, polymers, and other industrial products. Its unique properties make it valuable for various applications.
Mécanisme D'action
The mechanism by which 2-Benzyl-5-ethyl-4-propyl-1,3-dioxane exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparaison Avec Des Composés Similaires
2-Benzyl-5-ethyl-4-propyl-1,3-dioxane is similar to other dioxane derivatives, but its unique combination of benzyl, ethyl, and propyl groups sets it apart. Some similar compounds include:
2-Benzyl-1,3-dioxane: : Lacks the ethyl and propyl groups.
5-Ethyl-1,3-dioxane: : Lacks the benzyl group.
4-Propyl-1,3-dioxane: : Lacks the benzyl group.
These compounds may exhibit different chemical and biological properties due to the presence or absence of specific functional groups.
Propriétés
Numéro CAS |
7506-53-8 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-benzyl-5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C16H24O2/c1-3-8-15-14(4-2)12-17-16(18-15)11-13-9-6-5-7-10-13/h5-7,9-10,14-16H,3-4,8,11-12H2,1-2H3 |
Clé InChI |
GCPPYECFSKKQSM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(COC(O1)CC2=CC=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride](/img/structure/B15346578.png)


![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)




![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)
